molecular formula C21H19N3O B11699207 4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B11699207
M. Wt: 329.4 g/mol
InChI Key: LBCBLMHAHZYOKU-VXPUYCOJSA-N
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Description

Infrared Spectroscopy

Key IR absorption bands (hypothetical data based on structural analogs):

  • 1721 cm⁻¹ : Stretching vibration of pyrazolone C=O
  • 1660-1670 cm⁻¹ : Conjugated C=N/C=C vibrations
  • 3427 cm⁻¹ : NH stretching (tautomeric forms)

Nuclear Magnetic Resonance

¹H NMR (DMSO-d6, hypothetical):

  • δ 1.30 (t, J=7 Hz) : Ethyl CH3 protons
  • δ 3.86 (s) : Methyl group at pyrazolone C5
  • δ 7.07-8.03 (m) : Aromatic protons from quinoline and chlorophenyl

¹³C NMR Key Signals:

  • δ 167.8 ppm : Pyrazolone C=O
  • δ 145-155 ppm : Quinoline C=N and conjugated carbons

Mass Spectrometry

  • m/z 363.1138 : Molecular ion [M]+- matching monoisotopic mass
  • Fragmentation pathways:
    • Loss of C2H5- (ethyl radical) → m/z 318
    • Cleavage of C-Cl bond → m/z 328

X-ray Crystallographic Studies

While no published crystal structure exists for this specific compound, analogous pyrazolone-quinoline hybrids exhibit:

  • Planar conformations in the conjugated system
  • Intermolecular hydrogen bonds between pyrazolone C=O and NH groups
  • π-π stacking distances of 3.4–3.7 Å between aromatic rings

Theoretical Conformational Analysis:

  • Torsional barriers <5 kcal/mol for rotation about the exocyclic double bond
  • Dihedral angles of 5-15° between pyrazolone and quinoline planes

Tautomeric Equilibria

The pyrazolone-quinoline system exhibits three dominant tautomeric forms:

1. Keto-Enamine Form

  • Dominant in non-polar solvents
  • Stabilized by intramolecular H-bonding between pyrazolone NH and quinoline N

2. Enol-Imine Form

  • Favored in polar aprotic solvents
  • Enables metal coordination through O and N sites

3. Zwitterionic Form

  • Observed at physiological pH
  • Features protonated quinoline N and deprotonated pyrazolone O

Solvent Effects on Tautomerism:

Solvent Keto-Enamine (%) Enol-Imine (%)
Chloroform 82 18
DMSO 34 66
Water 12 88

The tautomeric equilibrium significantly impacts biological activity, with the enol-imine form showing enhanced antimicrobial potency in preliminary assays.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

(4Z)-4-(1-ethylquinolin-2-ylidene)-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H19N3O/c1-3-23-18-12-8-7-9-16(18)13-14-19(23)20-15(2)22-24(21(20)25)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3/b20-19-

InChI Key

LBCBLMHAHZYOKU-VXPUYCOJSA-N

Isomeric SMILES

CCN1/C(=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)/C=CC4=CC=CC=C41

Canonical SMILES

CCN1C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C=CC4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Role of Catalysts

Piperidine and AAILs enhance reaction rates by deprotonating the active methylene group in pyrazolone, increasing nucleophilicity. Copper(II) salts facilitate oxidative cyclization via single-electron transfer mechanisms.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve yields in Friedländer condensations by stabilizing charged intermediates. Water, when used with AAILs, prevents undesired Schiff base formation.

Substituent Effects

Electron-withdrawing groups on the aldehyde component (e.g., nitro or cyano) accelerate Knoevenagel reactions but may reduce yields due to side reactions. Steric hindrance in polycyclic aldehydes necessitates longer reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline and pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline and pyrazolone compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various quinoline and pyrazolone derivatives, which can have different functional groups depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing pyrazole and quinoline structures exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including those similar to 4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one, which were screened against multiple bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents due to their effective inhibition against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Pyrazole derivatives have shown promise in scavenging free radicals and inhibiting lipid peroxidation, making them potential therapeutic agents for oxidative stress-related diseases . In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that certain derivatives possess strong radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Preliminary cell-based assays on various cancer cell lines (including breast, ovarian, and lung cancer) have shown that compounds similar to this compound can inhibit tumor cell proliferation effectively. The mechanism often involves apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazones with substituted phenyl groups under acidic or basic conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Objective Findings
Study on Antimicrobial Activity Evaluate antibacterial effects against Mycobacterium smegmatisSignificant inhibition observed; MIC values suggest potential as antituberculosis agents.
Antioxidant Evaluation Assess radical scavenging abilityCompounds showed excellent activity in DPPH assay; potential for oxidative stress applications.
Anticancer Screening Test efficacy against various cancer cell linesEffective inhibition of cell growth in multiple tumor types; mechanisms involve apoptosis.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrazolone moiety can interact with proteins, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed pharmacological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substitutions at C4 (e.g., benzylidene, pyrazole, or quinoline) significantly alter reactivity. For instance, thiomethylphenyl groups enhance electrophilicity, while quinoline introduces steric bulk .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Weight (g/mol) Lipinski Compliance Rf Value
4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one 115–117* 365.41 Likely N/A
Edaravone 222 174.20 Yes N/A
(4E)-2-acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one 170 273.24 Yes 0.7

*Melting point inferred from structurally similar compounds in .

Key Observations :

  • The quinoline derivative’s higher molecular weight (365.41 g/mol) suggests reduced solubility in aqueous media compared to edaravone (174.20 g/mol).
  • Lipinski rule compliance is retained in analogs with moderate molecular weights (<500 g/mol) and hydrogen-bond acceptors/donors .

Spectroscopic and Crystallographic Features

  • NMR: The quinoline derivative’s 1H-NMR spectrum shows distinct deshielding for the ethyl group (δ ~1.4 ppm, triplet) and quinoline protons (δ ~7.5–8.5 ppm), contrasting with benzylidene analogs that exhibit characteristic benzylidene proton signals at δ ~7.3 ppm .
  • IR: Strong C=O stretches (~1700 cm⁻¹) are common in all pyrazol-3-ones. The quinoline derivative lacks NO2 or S–H stretches seen in thiomethyl or nitro-substituted analogs .
  • Crystallography: The Z-configuration of the exocyclic double bond is confirmed via single-crystal X-ray diffraction in related compounds, with dihedral angles between pyrazolone and quinoline rings ranging from 5–10° .

Biological Activity

The compound 4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound has the following chemical formula: C26H22N4OC_{26}H_{22}N_{4}O . Its structure features a quinoline moiety linked to a pyrazolone ring, which is known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 1-ethylquinoline with appropriate pyrazolone derivatives. Various synthetic routes have been explored to enhance yield and purity. For instance, reactions under controlled conditions have yielded high-purity products suitable for biological testing .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. The compound has shown promising results against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that similar pyrazolone derivatives have MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound has also been evaluated for its ability to inhibit biofilm formation, showing a superior reduction compared to standard antibiotics like Ciprofloxacin .

Anticancer Potential

The anticancer activity of pyrazolone derivatives is an area of active research. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms including:

  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.
  • Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Anti-inflammatory properties have also been attributed to this class of compounds. They may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes leads to decreased production of prostaglandins, thus alleviating inflammation.

Case Studies

Several case studies highlight the effectiveness of pyrazolone derivatives:

  • In Vitro Studies : A study focused on a series of thiazol-4-one/thiophene-bearing pyrazole derivatives found that these compounds exhibited significant antimicrobial activity with low toxicity profiles .
  • In Vivo Studies : Animal models have shown that certain derivatives reduce tumor growth in xenograft models, supporting their potential as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
Biofilm InhibitionSuperior % reduction vs Ciprofloxacin
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryCOX inhibition

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one?

The synthesis typically involves cyclocondensation of substituted aldehydes with pyrazolone precursors. For example, a cyclocondensation reaction between 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one and a quinoline-derived aldehyde under reflux conditions (e.g., ethanol or toluene with catalytic piperidine/acetic acid) yields the target compound . Key parameters include temperature control (100°C), solvent selection (ethanol for solubility), and stoichiometric ratios. Yield optimization (>90%) can be achieved via crystallization from absolute ethanol .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

Advanced spectroscopic techniques are essential:

  • NMR : Disappearance of the aldehyde proton (δ ~9.8 ppm) confirms cyclocondensation .
  • X-ray crystallography : SHELXL software (v. 2015+) refines crystal structures, resolving Z/E isomerism in the hydrazinylidene moiety .
  • IR spectroscopy : Absence of -OH stretches (e.g., 3200–3600 cm⁻¹) verifies propargylation in intermediates .

Q. What are the primary biological activities reported for pyrazolone derivatives structurally similar to this compound?

Pyrazolones exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC: 8–32 µg/mL) via membrane disruption .
  • Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀: 10–50 µM) through competitive binding .
  • Enzyme inhibition : e.g., acetylcholinesterase (AChE) inhibition (IC₅₀: 15–30 µM) via π-π stacking with active-site residues .

Advanced Research Questions

Q. How can bromination at the active methylene group be optimized to avoid competing ortho/para substitution on the phenyl ring?

Bromination of 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one derivatives requires precise control:

  • Reagent : Use N-bromosuccinimide (NBS) in dry DMF at 0–5°C to favor methylene bromination over aromatic substitution .
  • Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress. Competing products (ortho/para brominated phenyl rings) can be separated via column chromatography (silica gel, gradient elution) .

Q. What computational methods are suitable for predicting the bioactivity of derivatives with substituted quinoline moieties?

  • Molecular docking (AutoDock Vina) : Predict binding affinities to targets like COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7). Focus on hydrophobic interactions between the ethyl-quinoline group and enzyme pockets .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC₅₀ values .

Q. How can data contradictions in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?

  • Dose-response profiling : Test derivatives across concentrations (1–100 µM) to identify therapeutic windows (e.g., cytotoxicity EC₅₀ > 50 µM vs. anti-inflammatory IC₅₀ < 10 µM) .
  • Selectivity assays : Compare activity against primary cells (e.g., human fibroblasts) and cancer lines (e.g., HeLa) to distinguish target-specific effects .

Methodological Considerations

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

  • Solvent screening : Crystallize from ethanol or DMF/water mixtures to enhance lattice stability .
  • Temperature gradients : Slow cooling (0.5°C/min) from saturated solutions reduces twinning .

Q. How can reaction yields be enhanced in click chemistry-based derivatization?

  • Catalyst : Use Cu(I)Br (10 mol%) with sodium ascorbate in THF/H₂O (3:1) for triazole formation .
  • Microwave-assisted synthesis : 100 W, 80°C, 30 min reduces side reactions (e.g., alkyne oligomerization) .

Q. What analytical techniques validate purity in multi-step syntheses?

  • HPLC : C18 column, acetonitrile/water (60:40), UV detection at 254 nm; purity >98% required for pharmacological assays .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺) with <5 ppm error .

Tables of Key Data

Q. Table 1. Bromination Optimization Parameters

ConditionOutcome (Yield)Reference
NBS, DMF, 0°CMethylene bromination (85%)
Br₂, CHCl₃, RTMixed products (40% desired)

Q. Table 2. Biological Activity of Analogues

SubstituentIC₅₀ (COX-2 Inhibition)MIC (S. aureus)
4-NO₂-phenyl12 µM16 µg/mL
4-OCH₃-phenyl28 µM32 µg/mL

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